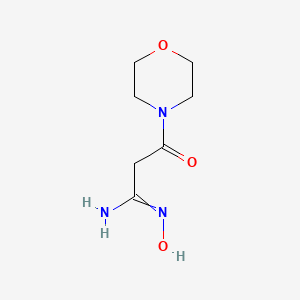
N-hydroxy-3-morpholino-3-oxo-propanamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-3-morpholino-3-oxo-propanamidine, also known as N’'-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide, is a chemical compound with the molecular formula C7H13N3O3 and a molecular weight of 187.2 g/mol . This compound is characterized by the presence of a morpholine ring, a hydroxy group, and an oxo-propanamidine moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-3-morpholino-3-oxo-propanamidine typically involves the reaction of morpholine with other chemical precursors under specific conditions. One common method includes the cyclodehydration of morpholine followed by neutralization, filtration, rectification, and synthesis to obtain the final product . The reaction conditions are generally mild, making the process relatively straightforward and safe for industrial production.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 95% . The reagents used are readily available and cost-effective, making the industrial production both economically and technically advantageous.
Análisis De Reacciones Químicas
Types of Reactions: N-hydroxy-3-morpholino-3-oxo-propanamidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and oxo groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques and equipment.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of various substituted morpholine compounds .
Aplicaciones Científicas De Investigación
N-hydroxy-3-morpholino-3-oxo-propanamidine has a wide range of scientific research applications. In chemistry, it is used as a reagent in peptide synthesis and other organic reactions . In biology, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates . In medicine, it is investigated for its antimicrobial and anticancer properties . Industrially, it is used in the production of various chemical intermediates and specialty chemicals .
Mecanismo De Acción
The mechanism of action of N-hydroxy-3-morpholino-3-oxo-propanamidine involves its interaction with specific molecular targets and pathways. The compound’s hydroxy group can form hydrogen bonds with target molecules, while the morpholine ring can interact with various receptors and enzymes . These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-hydroxy-3-morpholino-3-oxo-propanamidine include other morpholine derivatives such as N-(3-oxo-3-morpholino-1-phenyl-propyl) benzo sulfonamide and various substituted morpholine compounds .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H13N3O3 |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
N'-hydroxy-3-morpholin-4-yl-3-oxopropanimidamide |
InChI |
InChI=1S/C7H13N3O3/c8-6(9-12)5-7(11)10-1-3-13-4-2-10/h12H,1-5H2,(H2,8,9) |
Clave InChI |
JBHSPCXOARAMIS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


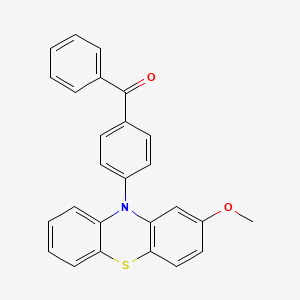
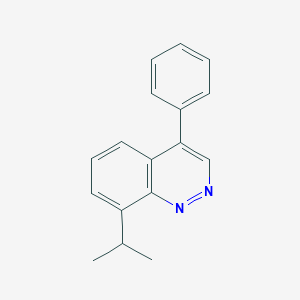
![N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide](/img/structure/B14124965.png)
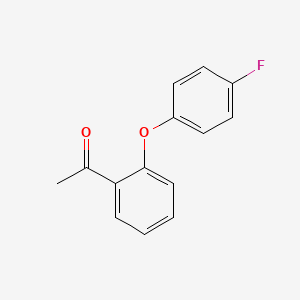
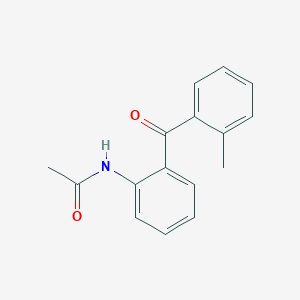
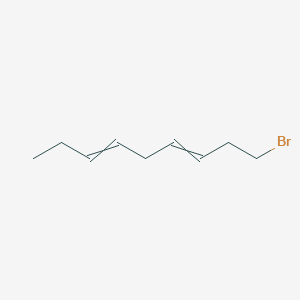
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124986.png)
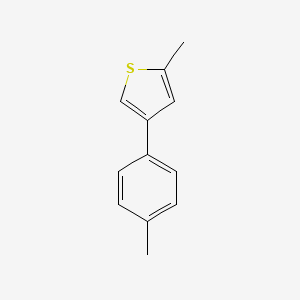


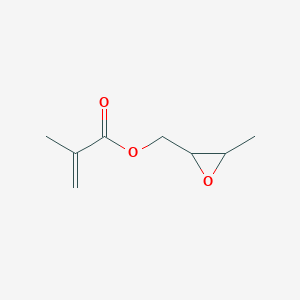

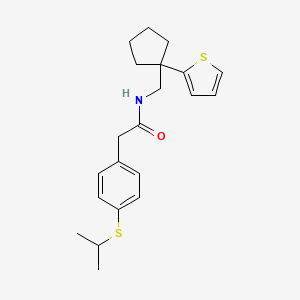
![Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14125034.png)
